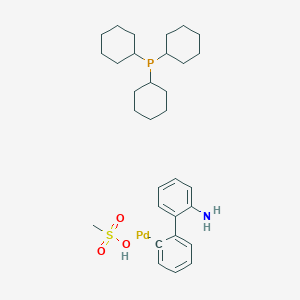
methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Palladium G3-Tricyclohexylphosphine, [(Tricyclohexylphosphine)-2-(2′-aminobiphenyl)]palladium (II) methanesulfonate , commonly referred to as methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane , is a third-generation phosphine-functionalized palladium precatalyst. It is widely used in organic synthesis, particularly in cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Palladium G3-Tricyclohexylphosphine involves the reaction of tricyclohexylphosphine with palladium (II) methanesulfonate and 2-aminobiphenyl. The reaction typically occurs under inert conditions to prevent oxidation and is carried out in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of Palladium G3-Tricyclohexylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to achieve the desired 97% purity .
化学反应分析
Types of Reactions: Palladium G3-Tricyclohexylphosphine is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents such as boronic acids, stannanes, or silanes. The reactions are often carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a suitable solvent like toluene or dimethylformamide. The reaction conditions, including temperature and time, vary depending on the specific reaction and substrates involved .
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, or other coupled products, depending on the specific cross-coupling reaction employed .
科学研究应用
Palladium G3-Tricyclohexylphosphine has a wide range of applications in scientific research, including:
- Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions .
- Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
- Medicine: It is used in the development of new drugs and therapeutic agents through its role in the synthesis of complex organic molecules.
- Industry: Palladium G3-Tricyclohexylphosphine is utilized in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Palladium G3-Tricyclohexylphosphine involves the formation of a palladium complex with the phosphine ligand. This complex undergoes oxidative addition with an organohalide, followed by transmetalation with an organometallic reagent. The final step is reductive elimination, which forms the coupled product and regenerates the palladium catalyst. The molecular targets and pathways involved in these reactions are primarily the palladium center and the phosphine ligand, which facilitate the catalytic cycle .
相似化合物的比较
Comparison with Other Similar Compounds: Palladium G3-Tricyclohexylphosphine is unique due to its third-generation phosphine ligand, which provides enhanced stability and reactivity compared to earlier generations. Similar compounds include:
- Palladium G2-Tricyclohexylphosphine
- Palladium G4-Tricyclohexylphosphine
- Palladium G3-Tris(tert-butyl)phosphine
- Palladium G3-XPhos
These compounds differ in their ligand structures and reactivity profiles, with Palladium G3-Tricyclohexylphosphine offering a balance of stability and catalytic efficiency .
属性
分子式 |
C31H47NO3PPdS- |
|---|---|
分子量 |
651.2 g/mol |
IUPAC 名称 |
methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI 键 |
OLGLRBCVZYGSRY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















